5-Bromo-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine
Descripción
Propiedades
IUPAC Name |
3-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN5O/c1-11-2-3-14(20-19-11)22-10-12-4-6-21(7-5-12)15-17-8-13(16)9-18-15/h2-3,8-9,12H,4-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWVVLQUUWMNTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)C3=NC=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidinyl Intermediate: The synthesis begins with the preparation of 1-(5-Bromopyrimidin-2-yl)piperidin-4-ol.
Methoxylation: The piperidinyl intermediate is then reacted with methoxy reagents to introduce the methoxy group at the desired position.
Pyridazine Ring Formation: The final step involves the formation of the pyridazine ring by reacting the methoxylated intermediate with appropriate reagents under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases.
Pharmacology: The compound is used to investigate its effects on biological systems and its potential as a drug candidate.
Material Science: It is explored for its properties in the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Structural Analogs and Key Differences
The compound is compared to structurally related bromopyrimidines and piperidine/pyridazine derivatives (Table 1).
Table 1: Structural and Analytical Comparison
Bromine Substitution
The bromine atom at the 5-position enhances electrophilic reactivity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) . This contrasts with non-brominated analogs like 2-(piperidin-4-yloxy)pyrimidine, which lack this reactive handle .
Piperidine vs. Piperazine Derivatives
Replacing the piperidine ring with a piperazine (e.g., 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine) introduces an additional nitrogen, increasing solubility and altering pharmacokinetics . Piperazine derivatives are often prioritized in drug discovery for their improved bioavailability.
Physicochemical Properties
- Solubility : The 6-methylpyridazin-3-yloxymethyl group in the target compound likely enhances lipophilicity compared to smaller substituents (e.g., cyclopropyl in 5-bromo-2-cyclopropylpyrimidine) .
- Stability: Bromine’s electron-withdrawing effect may reduce stability under basic conditions relative to non-halogenated analogs.
Actividad Biológica
5-Bromo-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and other therapeutic effects, supported by recent research findings.
Chemical Structure and Properties
The compound features a bromine atom, a pyrimidine core, and a piperidine ring substituted with a 6-methylpyridazin moiety. Its structure can be represented as follows:
Anticancer Activity
Research indicates that derivatives of the pyrimidine family, including compounds similar to this compound, exhibit significant anticancer properties. For instance, one study reported that certain oxadiazole derivatives showed IC50 values ranging from 0.0039 to 0.025 mg/mL against various cancer cell lines, suggesting strong cytotoxic effects .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (mg/mL) | Cancer Cell Lines |
|---|---|---|
| Oxadiazole Derivative | 0.0039 - 0.025 | HeLa, CaCo-2, H9c2 |
| Pyrimidine Derivative | TBD | Various unspecified cancer lines |
Antibacterial and Antifungal Activity
The compound has been evaluated for its antibacterial properties. Studies show that modifications on the piperidine ring can enhance activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The presence of electron-withdrawing groups was found to increase antimicrobial potency significantly .
Table 2: Antibacterial Activity
| Compound Name | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Piperidine Derivative | 0.0039 - 0.025 | S. aureus, E. coli |
| Other Alkaloids | Varies | Various bacterial strains |
The biological activity of the compound may be attributed to its ability to inhibit key enzymes involved in cellular processes. For example, the inhibition of human deacetylase Sirtuin 2 (HDSirt2) and carbonic anhydrase (CA) has been linked to the anticancer effects observed in related compounds . Additionally, the interaction with protein kinases suggests potential pathways for therapeutic applications in cancer treatment.
Case Studies
A case study involving a series of pyridine-based derivatives demonstrated that specific substitutions led to enhanced affinity for protein targets associated with cancer progression. The docking studies indicated favorable binding energies with key kinases involved in tumor growth regulation .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Bromo-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine, and how can reaction yields be optimized?
- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 5-bromo-2-chloropyrimidine with a functionalized piperidine derivative under reflux in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. Catalytic bases (e.g., K₂CO₃) and controlled temperatures (60–80°C) improve yields . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Optimization includes adjusting stoichiometry, solvent polarity, and reaction time .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodology :
- X-ray crystallography provides definitive structural confirmation, with parameters such as unit cell dimensions (e.g., a = 10.2 Å, b = 12.5 Å, c = 14.8 Å) and space group symmetry (e.g., P2₁/c) .
- NMR spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify proton environments (e.g., piperidinyl methylene at δ 3.4–3.6 ppm) and carbon connectivity .
- Mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 376.09 [M+H]⁺) .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodology : Store at 2–8°C in moisture-resistant, sealed containers to prevent degradation. Use inert atmospheres (N₂ or Ar) for hygroscopic batches. Safety protocols include fume hood use during handling, PPE (gloves, lab coat), and immediate decontamination with ethanol for spills. Inhalation risks require air quality monitoring and POISON CENTER contact if exposed .
Advanced Research Questions
Q. How can computational chemistry be integrated into experimental design to predict reactivity or optimize synthesis pathways?
- Methodology : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and reaction energetics. Tools like Gaussian or ORCA predict regioselectivity in substitution reactions. Machine learning algorithms (e.g., ICReDD’s reaction path search) analyze experimental datasets to recommend optimal conditions (e.g., solvent, catalyst) for yield improvement .
Q. What strategies are employed to resolve contradictions in biological activity data across different assay systems?
- Methodology :
- Dose-response studies across multiple models (e.g., cancer cell lines vs. primary cells) identify context-dependent effects.
- Target validation using CRISPR/Cas9 knockouts or siRNA silencing confirms specificity for suspected receptors (e.g., kinase inhibition).
- Meta-analysis of high-throughput screening data identifies assay artifacts (e.g., fluorescence interference) .
Q. What in vitro and in vivo models are appropriate for evaluating the compound’s pharmacokinetic properties?
- Methodology :
- In vitro : Liver microsomes or hepatocytes assess metabolic stability (CYP450 interactions). Plasma protein binding assays (equilibrium dialysis) determine free drug fractions.
- In vivo : Rodent models (e.g., Sprague-Dawley rats) evaluate oral bioavailability, half-life, and tissue distribution via LC-MS/MS. Blood-brain barrier penetration is tested using MDCK-MDR1 monolayers .
Q. How can structural modifications enhance the compound’s selectivity for a target enzyme or receptor?
- Methodology :
- SAR studies : Introduce substituents (e.g., halogens, methyl groups) at the pyridazine or piperidine moieties. Test analogs for binding affinity (SPR or ITC) and off-target effects (kinome-wide profiling).
- Co-crystallization with the target (e.g., kinase-ligand complexes) identifies key binding interactions for rational design .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?
- Methodology : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Apply ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. Bootstrap resampling estimates confidence intervals for low-replicate experiments .
Q. How can researchers design experiments to differentiate between on-target and off-target effects in cellular assays?
- Methodology :
- Rescue experiments : Co-treat with a target-specific agonist/antagonist to reverse phenotypic effects.
- Chemical proteomics (e.g., affinity chromatography coupled with MS) identifies off-target binding partners .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
